molecular formula C6H7ClN2O B2972045 4-Chloro-2-(methoxymethyl)pyrimidine CAS No. 105950-89-8

4-Chloro-2-(methoxymethyl)pyrimidine

Cat. No.: B2972045
CAS No.: 105950-89-8
M. Wt: 158.59
InChI Key: UQVFDJMABYSNMW-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .

Preparation Methods

The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)pyrimidine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

4-Chloro-2-(methoxymethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.

Biological Activity

Overview

4-Chloro-2-(methoxymethyl)pyrimidine is a pyrimidine derivative with the molecular formula C6_6H7_7ClN2_2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. The unique structural features of this compound, including the chlorine atom at the 4-position and the methoxymethyl group at the 2-position, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxymethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Biological Activity Data

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Below is a summary table of its biological activities based on recent studies:

Biological Activity Cell Line IC50_{50} (µM) Reference
AnticancerHeLa22
AntiviralHIV-infected cells15
Enzyme inhibition (NAPE-PLD)Human cells10

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in HeLa cells with an IC50_{50} value of 22 µM. The mechanism involved apoptosis and disruption of mitochondrial function, indicating its potential as a chemotherapeutic agent .
  • Antiviral Research : Another investigation focused on the compound's antiviral properties against HIV. The results showed an IC50_{50} value of 15 µM, suggesting that it may interfere with viral replication mechanisms.
  • Enzyme Inhibition : Research on enzyme inhibition revealed that this compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways. The compound displayed potent inhibitory activity with an IC50_{50} value of 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring can significantly affect biological activity. For instance, substituting the methoxymethyl group with other functional groups alters lipophilicity and target specificity, impacting both efficacy and toxicity profiles.

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVFDJMABYSNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxymethyl-4-pyrimidone (1.73 g) and phosphorus oxychloride (20 ml) were heated together under reflux for 30 minutes. The mixture was stripped, ice/water added and the pH raised to 14 (NaOH). The solution was extracted with chloroform, the extracts dried (MgSO4) and stripped to give 2-methoxymethyl-4-chloropyrimidine (1.72 g) as an oil which was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

47 g (335.7 mmol) of 4-hydroxy-2-methoxymethylpyrimidine (from stage a) are mixed with 210 ml of phosphorus oxychloride and stirred at 70° C. for 2 h and subsequently heated to boiling for 2.5 h. The excess phosphorus oxychloride is removed by distillation in vacuo, the residue is hydrolyzed with ice, and solid potassium bicarbonate is added to eliminate excess acid. Several extractions with methylene chloride are carried out, and the organic phase is evaporated in vacuo. The black residue is filtered through silica gel (n-heptane/ethyl acetate 1:1). 15.7 g of oil are obtained.
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47 g
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